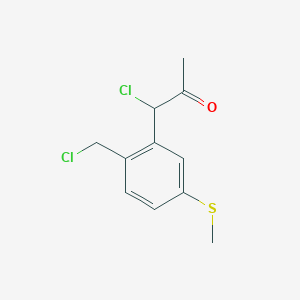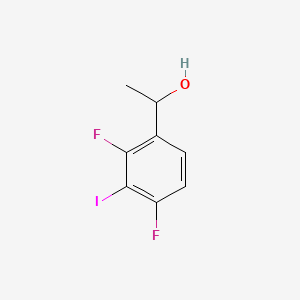
1-(2,4-Difluoro-3-iodophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluoro-3-iodophenyl)ethanol is an organic compound with the molecular formula C8H7F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluoro-3-iodophenyl)ethanol typically involves the reaction of 2,4-difluoro-3-iodobenzene with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H3F2I+C2H4O→C8H7F2IO
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
1-(2,4-Difluoro-3-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom, forming a difluorophenyl ethanol derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,4-Difluoro-3-iodophenyl)acetaldehyde or 1-(2,4-Difluoro-3-iodophenyl)acetic acid.
Reduction: Formation of 1-(2,4-Difluorophenyl)ethanol.
Substitution: Formation of 1-(2,4-Difluoro-3-azidophenyl)ethanol or 1-(2,4-Difluoro-3-cyanophenyl)ethanol.
科学的研究の応用
1-(2,4-Difluoro-3-iodophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,4-Difluoro-3-iodophenyl)ethanol involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2,4-Difluoro-3-iodophenyl)ethanone: Similar structure but with a ketone group instead of an ethanol group.
1-(2,3-Difluoro-4-iodophenyl)propan-1-ol: Similar structure with different positions of fluorine and iodine atoms.
Uniqueness
1-(2,4-Difluoro-3-iodophenyl)ethanol is unique due to its specific arrangement of fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
分子式 |
C8H7F2IO |
|---|---|
分子量 |
284.04 g/mol |
IUPAC名 |
1-(2,4-difluoro-3-iodophenyl)ethanol |
InChI |
InChI=1S/C8H7F2IO/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |
InChIキー |
YQQKLEBRBUYBQI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=C(C=C1)F)I)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


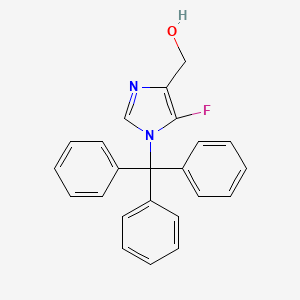
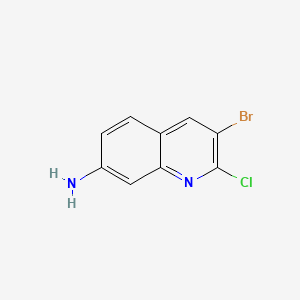
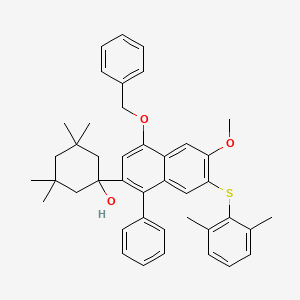

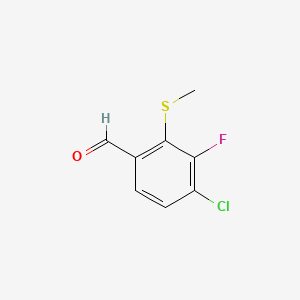
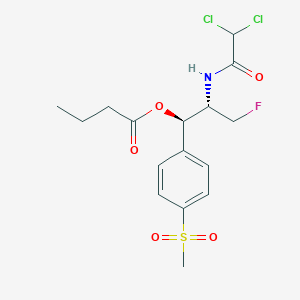
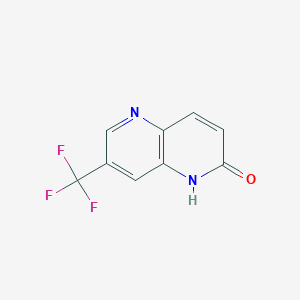
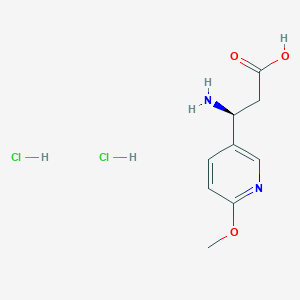
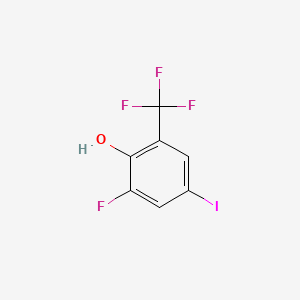
![tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B14041616.png)
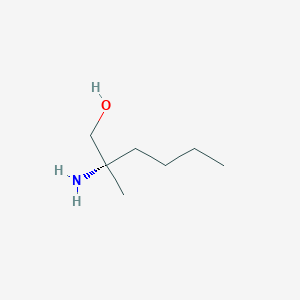

![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)
